molecular formula C6H9N3 B039084 N-methyl-1-(pyrazin-2-yl)methanamine CAS No. 120739-79-9

N-methyl-1-(pyrazin-2-yl)methanamine

Cat. No. B039084
M. Wt: 123.16 g/mol
InChI Key: LPLXKLMQYQPDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(pyrazin-2-yl)methanamine belongs to a class of compounds that have attracted interest for their unique chemical structures and potential applications in various fields, including coordination chemistry and materials science. This interest is driven by their intriguing molecular architecture and reactive functionalities.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as demonstrated by Becerra et al. (2021), who reported the ambient-temperature synthesis of a novel compound with an 81% yield through a condensation reaction involving a drying agent. Such methodologies highlight the diverse synthetic routes available for producing these compounds, showcasing the importance of optimizing conditions for high yields and purity (Becerra, Cobo, & Castillo, 2021).

Scientific Research Applications

  • N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines : These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. They have received great attention in recent years due to their varied medicinal applications .

  • Indole derivatives : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

  • Substituted N-(pyrazin-2-yl)benzenesulfonamides : A series of these compounds were prepared to investigate the effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity .

  • N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines : These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. They have received great attention in recent years due to their varied medicinal applications .

  • Indole derivatives : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

  • Substituted N-(pyrazin-2-yl)benzenesulfonamides : A series of these compounds were prepared to investigate the effect of different linkers connecting pyrazine to benzene cores on antimicrobial activity .

Future Directions

While specific future directions for “N-methyl-1-(pyrazin-2-yl)methanamine” were not found in the search results, research into similar compounds continues to be an active area of study. For instance, the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol has been a focus of recent research .

properties

IUPAC Name

N-methyl-1-pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-7-4-6-5-8-2-3-9-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLXKLMQYQPDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587926
Record name N-Methyl-1-(pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(pyrazin-2-yl)methanamine

CAS RN

120739-79-9
Record name N-Methyl-1-(pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(2-pyrazinyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction according to Reference Example 11 was carried out using 2-chloromethylpyrazine in lieu of 2,6-dichloro-3-pyridylmethyl chloride to give the title compound as oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.